molecular formula C6H10O2 B14905133 6-Oxabicyclo[3.1.1]heptan-3-ol

6-Oxabicyclo[3.1.1]heptan-3-ol

Cat. No.: B14905133
M. Wt: 114.14 g/mol
InChI Key: SOHBVMOGHHZITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxabicyclo[3.1.1]heptan-3-ol, also known as 6-Oxabicyclo[3.1.1]heptane-3-ol, is an organic compound with the molecular formula C6H10O2. It is a bicyclic ether with a hydroxyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Oxabicyclo[3.1.1]heptan-3-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and hydrolysis to yield the desired product . The reaction conditions typically include:

    Diels-Alder Reaction: Furan and maleic anhydride are reacted at elevated temperatures (around 60-80°C) to form the adduct.

    Hydrogenation: The adduct is then hydrogenated using a palladium catalyst under hydrogen gas at room temperature.

    Hydrolysis: The hydrogenated product is hydrolyzed using aqueous acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Oxabicyclo[3.1.1]heptan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.1.1]heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

6-Oxabicyclo[3.1.1]heptan-3-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 6-Oxabicyclo[31

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

6-oxabicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C6H10O2/c7-4-1-5-3-6(2-4)8-5/h4-7H,1-3H2

InChI Key

SOHBVMOGHHZITH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2CC1O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.